molecular formula C15H19N3O B2744862 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide CAS No. 1797958-69-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide

Cat. No.: B2744862
CAS No.: 1797958-69-0
M. Wt: 257.337
InChI Key: WORGUKPTCUDTMW-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research. The structure of this compound consists of a pyrrolopyridine core linked to a pent-4-enamide moiety through a propyl chain.

Mechanism of Action

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that this compound has a low molecular weight , which is generally beneficial for bioavailability and may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It is known that the expression of fgfrs can vary under different conditions , which could potentially influence the compound’s action.

Preparation Methods

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide has shown significant potential in scientific research, particularly in the following areas:

Comparison with Similar Compounds

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide can be compared with other pyrrolopyridine derivatives, such as:

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-3-7-14(19)16-10-5-11-18-12-8-13-6-4-9-17-15(13)18/h2,4,6,8-9,12H,1,3,5,7,10-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORGUKPTCUDTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCCCN1C=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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